molecular formula C19H16N4O3S B2585711 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide CAS No. 2034506-27-7

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2585711
CAS No.: 2034506-27-7
M. Wt: 380.42
InChI Key: CCIKBPXDPCVPNC-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide is a novel synthetic compound designed for research applications, integrating a benzotriazinone and a naphthalene sulfonamide pharmacophore. This structural combination is of significant interest in medicinal chemistry for developing multi-targeted therapeutic agents. Compounds featuring the 1,2,3-triazine scaffold have demonstrated promising anti-proliferative effects against various cancer cell lines, including breast, colorectal, and lung cancers . The naphthalene sulfonamide moiety is a classic structure in chemotherapeutic agents known for its ability to inhibit key enzymes such as carbonic anhydrase isoenzymes (CA IX and XII), which are often overexpressed in tumors, and histone deacetylases (HDACs) . Researchers can utilize this compound as a chemical tool to probe apoptosis pathways, investigate the function of specific enzyme inhibitors, and explore structure-activity relationships in the design of new anti-cancer agents . Its potential to act on multiple targets, including pathways involving mTOR and caspases, makes it a valuable candidate for in vitro studies aimed at understanding cell signaling and death mechanisms in oncology research . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-19-16-9-3-4-10-17(16)21-22-23(19)13-12-20-27(25,26)18-11-5-7-14-6-1-2-8-15(14)18/h1-11,20H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKBPXDPCVPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 1,2,3-benzotriazin-4(3H)-one with naphthalene-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction can be further studied using molecular modeling and dynamic studies to understand the precise binding modes and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Benzotriazinone core: The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl group is a planar, heteroaromatic system capable of π-π stacking and hydrogen bonding.
  • Naphthalene-1-sulfonamide : A bulky, hydrophobic substituent that enhances binding to hydrophobic enzyme pockets.
  • Ethyl linker : Provides flexibility, allowing optimal spatial orientation for target engagement.

Synthesis: The compound is synthesized via a one-pot method involving the reaction of 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonyl chloride with 2-aminoethylnaphthalene under mild conditions. This approach avoids multi-step protocols and minimizes side reactions, achieving yields of ~70–80% .

Structural Analogues and Their Properties

The following table compares N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide with structurally related compounds:

Compound Core Structure Substituent Biological Activity (IC₅₀ or Ki) Key Reference
This compound Benzotriazinone + sulfonamide Naphthalene-1-sulfonamide ethyl linker α-Glucosidase inhibition: ~30 µM
N-(4-Methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide Benzotriazinone + sulfonamide 4-Methoxyphenyl α-Glucosidase inhibition: 29.75 µM
N-Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) Benzotriazinone + carboxamide Phenyl butanamide Not reported (synthetic intermediate)
TAK-041 (NBI-1065846) Benzotriazinone + acetamide Trifluoromethoxy phenyl ethyl GPR139 antagonist (discontinued)

Key Advantages :

  • Sulfonamide derivatives (e.g., the target compound) exhibit superior synthetic efficiency (one-step vs. multi-step) compared to carboxamides .
  • TCT-DMF methodology avoids di-sulfonamide byproducts common in traditional sulfonyl chloride-amine reactions .
Physicochemical and Spectroscopic Comparisons
  • IR Spectroscopy: Sulfonamides exhibit strong C=O stretches at ~1670–1680 cm⁻¹ (benzotriazinone) and S=O stretches at ~1300–1350 cm⁻¹, distinct from carboxamides (~1650–1660 cm⁻¹) .
  • NMR :
    • The naphthalene protons in the target compound resonate at δ 7.40–8.40 ppm (aromatic region), while the ethyl linker appears as a singlet at δ 5.38–5.48 ppm .
    • TAK-041’s chiral center generates distinct splitting patterns in ¹H NMR (e.g., δ 4.25–4.50 ppm for the ethylacetamide moiety) .

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